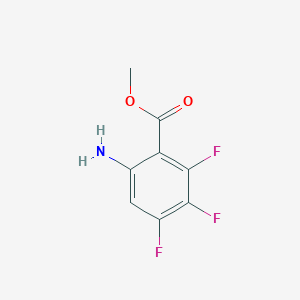

Methyl 6-amino-2,3,4-trifluorobenzoate

Übersicht

Beschreibung

Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a trifluoromethylated analog of the commonly used analgesic, acetaminophen. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties : Methyl 6-amino-2,3,4-trifluorobenzoate derivatives, such as 2-(4-Aminophenyl)benzothiazoles, have shown significant potential in antitumor applications. These compounds demonstrate selective growth inhibitory properties against various human cancer cell lines. For instance, some derivatives exhibit potent cytotoxicity in specific breast cancer cell lines, yet show low toxicity in nonmalignant cells, highlighting their selectivity and potential as antitumor agents (Kashiyama et al., 1999); (Hutchinson et al., 2001).

Metabolism and Biological Transformation : The metabolism and biological transformation of methyl 6-amino-2,3,4-trifluorobenzoate derivatives, like triflusulfuron methyl, have been studied in various contexts. These compounds undergo microbial metabolism and exhibit different metabolic pathways in organisms like rats. Such studies are crucial for understanding the environmental impact and safety profile of these compounds (Dietrich et al., 1995).

Corrosion Inhibition : Research has explored the use of cyclic nitrogen compounds, including derivatives of methyl 6-amino-2,3,4-trifluorobenzoate, as corrosion inhibitors. These studies, employing quantum chemical methods, suggest that certain derivatives can effectively inhibit corrosion on steel surfaces in specific environments, such as sodium chloride media (Gece & Bilgiç, 2009).

Functionalization and Targeting in Drug Delivery : Some research has focused on the functionalization of polymersome surfaces using derivatives of methyl 6-amino-2,3,4-trifluorobenzoate. This functionalization is crucial for guiding polymersomes to specific sites in vivo, such as for targeted drug delivery. The conjugation chemistry involved is essential for efficiency, selectivity, and biocompatibility (Egli et al., 2011).

Synthesis of Novel Chemical Structures : Research also includes the synthesis of novel chemical structures, such as imidazoles and benzothiazoles, using methyl 6-amino-2,3,4-trifluorobenzoate or its derivatives. These synthetic processes are important for developing new pharmaceuticals and materials with unique properties (Zaman et al., 2005).

Antibacterial Activity : Zinc complexes of benzothiazole-derived Schiff bases, which can be synthesized from methyl 6-amino-2,3,4-trifluorobenzoate derivatives, have been studied for their antibacterial properties. These complexes demonstrate promising results against pathogenic bacterial strains, highlighting their potential use in antibacterial therapies (Chohan et al., 2003).

Eigenschaften

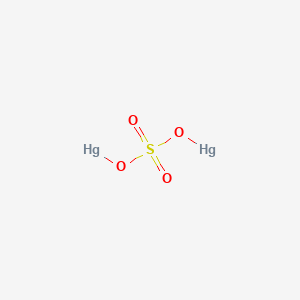

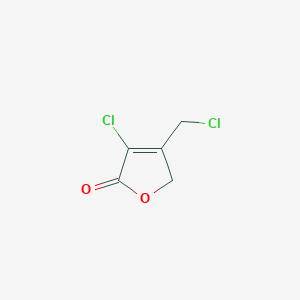

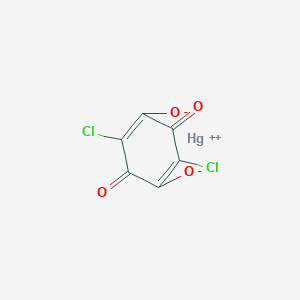

IUPAC Name |

methyl 6-amino-2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKRCCZBZOTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2,3,4-trifluorobenzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)